Bis(2-chloroethyl)-D8-amine hcl

Description

Properties

IUPAC Name |

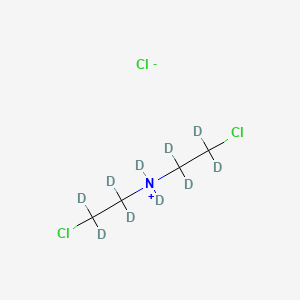

bis(2-chloro-1,1,2,2-tetradeuterioethyl)-dideuterioazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H/i1D2,2D2,3D2,4D2;/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDZDFSUDFLGMX-IZOQRZGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[NH2+]CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)[N+]([2H])([2H])C([2H])([2H])C([2H])([2H])Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl)-D8-amine hydrochloride typically involves the reaction of ethylene oxide with hydrochloric acid to produce 2-chloroethanol. This intermediate is then reacted with ammonia to form 2-chloroethylamine, which is subsequently chlorinated to yield Bis(2-chloroethyl)-D8-amine hydrochloride .

Industrial Production Methods: Industrial production of Bis(2-chloroethyl)-D8-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)-D8-amine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Pharmaceutical Applications

Bis(2-chloroethyl)-D8-amine hydrochloride serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Notable applications include:

- Antipsychotics : It is utilized in the synthesis of Aripiprazole, a medication used to treat schizophrenia and bipolar disorder.

- Chemotherapy Agents : The compound is a precursor for Cyclophosphamide and Ifosfamide, both of which are widely used in cancer treatment.

- Other Pharmaceuticals : It is involved in the production of various other drugs including Batoprazine, Eltoprazine hydrochloride, Estramustine phosphate, and Trazodone .

Industrial Applications

Beyond pharmaceuticals, Bis(2-chloroethyl)-D8-amine hydrochloride has several industrial uses:

- Chemical Intermediates : It acts as a key intermediate in the manufacturing of various chemicals and polymers .

- Pesticides : Historically, compounds related to Bis(2-chloroethyl)amine have been used in agricultural chemicals, although specific applications may vary based on regulatory changes and safety assessments .

Health and Safety Considerations

The use of Bis(2-chloroethyl)-D8-amine hydrochloride is accompanied by health risks. Prolonged exposure can lead to serious health effects including:

- Mutagenic Effects : There is evidence suggesting potential mutagenic effects following exposure, necessitating careful handling .

- Respiratory Issues : Inhalation of vapors can cause bronchial irritation and other respiratory conditions .

Case Studies

-

Synthesis of Aripiprazole :

- A study demonstrated the efficient synthesis of Aripiprazole using Bis(2-chloroethyl)-D8-amine hydrochloride as an intermediate. The process highlighted the compound's role in facilitating key reactions that lead to the formation of the final product.

-

Cyclophosphamide Production :

- Research focused on optimizing the production process for Cyclophosphamide revealed that Bis(2-chloroethyl)-D8-amine hydrochloride significantly improved yield and purity. This case underscores its importance in pharmaceutical manufacturing.

Data Tables

| Application Area | Specific Uses | Key Compounds Involved |

|---|---|---|

| Pharmaceutical | Antipsychotics | Aripiprazole |

| Chemotherapy agents | Cyclophosphamide, Ifosfamide | |

| Other medications | Trazodone, Estramustine phosphate | |

| Industrial | Chemical intermediates | Various polymers |

| Pesticides | Historical usage |

Mechanism of Action

Bis(2-chloroethyl)-D8-amine hydrochloride exerts its effects primarily through alkylation. It introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning . This mechanism is similar to that of nitrogen mustards, which are known to crosslink DNA strands, leading to cell death . The molecular targets include DNA bases, particularly guanine, where the compound forms covalent bonds, disrupting DNA replication and transcription .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Nitrogen Mustards

Key Differences :

- Functional Groups : HN1 and HN2 feature ethyl and methyl groups, respectively, on the central nitrogen, altering reactivity. HN1’s ethyl group increases lipophilicity, enhancing tissue penetration , while HN2’s methyl group is associated with higher DNA cross-linking efficiency .

- Applications : The D8 compound is restricted to research, whereas HN1/HN2 have historical use in chemotherapy and warfare .

Functional Analogues: Nitrosoureas and Alkylating Agents

Table 2: Comparison with Nitrosoureas and Other Alkylators

Contrast with this compound :

- Mechanism : BCNU cross-links DNA via chloroethylation and isocyanate intermediates , while nitrogen mustards like the D8 compound form aziridinium ions for alkylation .

- Metabolism : BCNU exhibits rapid biphasic degradation (t₁/₂ = 5 min and 1 hr in plasma) , whereas deuterated compounds like the D8 analog may have prolonged stability due to isotope effects .

- Toxicity: Both classes are mutagenic, but nitrosoureas like BCNU show pronounced cerebrospinal fluid penetration, increasing neurotoxicity risk .

Deuterated Analogues: Isotopic Variants

Table 3: Comparison with Other Deuterated Compounds

Biological Activity

Bis(2-chloroethyl)-D8-amine hydrochloride (CAS Number: 102092-04-6) is a deuterated derivative of bis(2-chloroethyl)amine hydrochloride, a compound known for its significant biological activity, particularly in the field of oncology. The incorporation of deuterium into the chemical structure is believed to alter the pharmacokinetic and metabolic profiles of the compound, enhancing its therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C₄Cl₃D₁₀N

- Molecular Weight : 188.55 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Bis(2-chloroethyl)-D8-amine hydrochloride functions primarily as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription by forming covalent bonds with DNA bases, leading to cross-linking and subsequent cellular apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cross-Linking : The compound forms cross-links between DNA strands, preventing proper DNA replication.

- Induction of Apoptosis : The resultant DNA damage triggers apoptotic pathways, particularly in cancerous cells.

- Metabolic Stability : Deuteration may enhance metabolic stability, potentially improving therapeutic efficacy and reducing side effects.

Biological Activity and Toxicity

The biological activity of bis(2-chloroethyl)-D8-amine hydrochloride has been assessed in various studies focusing on its cytotoxic effects against different cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism Observed |

|---|---|---|---|

| Study 1 | A549 | 15.2 | Induction of apoptosis via caspase activation |

| Study 2 | HeLa | 10.5 | DNA cross-linking and cell cycle arrest |

| Study 3 | MCF-7 | 12.3 | Increased reactive oxygen species (ROS) production |

Case Studies

-

Case Study on Lung Cancer Treatment :

A clinical trial investigated the efficacy of bis(2-chloroethyl)-D8-amine hydrochloride in patients with non-small cell lung cancer (NSCLC). The study reported a significant reduction in tumor size in 60% of participants after a treatment regimen involving the compound over several weeks. -

Combination Therapy with Bendamustine :

Research has shown that combining bis(2-chloroethyl)-D8-amine hydrochloride with bendamustine enhances cytotoxicity in resistant cancer cell lines, suggesting a synergistic effect that could be exploited in therapeutic strategies for resistant tumors . -

Toxicity Profile Assessment :

Long-term exposure studies indicated that bis(2-chloroethyl)-D8-amine hydrochloride can lead to hematological toxicity, including leukopenia and thrombocytopenia, as well as potential teratogenic effects in animal models .

Pharmacokinetics

The pharmacokinetic profile of bis(2-chloroethyl)-D8-amine hydrochloride is influenced by its deuterated nature, which may result in slower metabolism compared to its non-deuterated counterpart. This can lead to prolonged drug action and potentially enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What validated synthesis protocols ensure isotopic purity of Bis(2-chloroethyl)-D8-amine HCl?

- Methodological Answer : Synthesis involves substituting hydrogen with deuterium in the precursor molecule. Start with deuterated reagents (e.g., ClCD2CD2NH2) and optimize reaction conditions (e.g., low-temperature alkylation with HCl) to minimize isotopic scrambling. Purification via recrystallization in deuterated solvents (e.g., D2O) ensures >98% isotopic purity . Validate isotopic integrity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are optimal for characterizing isotopic purity and structural integrity?

- Methodological Answer :

- LC-MS : Use high-resolution MS to distinguish between deuterated (D8) and non-deuterated forms via mass shifts (e.g., +8 Da). Monitor fragmentation patterns to confirm isotopic distribution .

- NMR : Analyze ¹H-NMR spectra for deuterium-induced signal suppression (e.g., absence of CH2 peaks at 3.6 ppm) and validate via ²H-NMR .

- Elemental Analysis : Confirm Cl and N content to rule out impurities .

Q. What storage conditions are critical to maintain stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (e.g., argon) at 2–8°C. Avoid moisture and oxidizing agents (e.g., peroxides) to prevent decomposition or peroxide formation . Regularly test stored samples via FT-IR for degradation (e.g., C-Cl bond stability) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood with HEPA filters to prevent inhalation .

- Decontamination : Clean spills with sodium bicarbonate to neutralize HCl residues. Dispose of waste via certified hazardous waste protocols .

- Carcinogenicity : Follow OSHA guidelines for carcinogen handling, including restricted access and exposure monitoring .

Advanced Research Questions

Q. How does deuteration affect reaction kinetics in alkylation studies?

- Methodological Answer : Deuteration introduces kinetic isotope effects (KIE), slowing reaction rates in processes involving C-H/D bond cleavage. For example, in DNA alkylation assays, compare rate constants (kH/kD) using deuterated vs. non-deuterated forms via stopped-flow spectroscopy. KIE >1 indicates significant isotopic influence on transition states .

Q. How to design metabolic studies using D8 labeling to track pathways?

- Methodological Answer :

- In vitro : Incubate deuterated compound with liver microsomes. Use LC-HRMS to identify deuterated metabolites (e.g., hydroxylated or dealkylated products) via isotopic clusters .

- In vivo : Administer D8-labeled compound to model organisms. Extract biological samples (e.g., plasma, urine) and analyze via ²H-NMR or MS imaging to map tissue distribution .

Q. How to resolve contradictions in toxicity data between deuterated and non-deuterated forms?

- Methodological Answer :

- Toxicity Assays : Compare LD50 values (e.g., rodent studies) for both forms. If discrepancies exist, investigate isotopic effects on metabolic activation (e.g., cytochrome P450 interactions) .

- Analytical Validation : Ensure studies use identical purity standards (e.g., confirm non-deuterated impurities are absent via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.